molecular formula C11H21NO3 B2736626 Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate CAS No. 1028266-97-8

Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate

Cat. No.: B2736626
CAS No.: 1028266-97-8
M. Wt: 215.293
InChI Key: QTCZTBMOUJLXQC-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is commonly used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxyethyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • Tert-butyl N-(2-hydroxyethyl)carbamate
  • N-Boc-ethanolamine
  • Tert-butyl N-(2-hydroxyethyl)carbamate

Comparison: Tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness allows for selective interactions with specific molecular targets, making it valuable in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(7-8-13)5-4-6-11/h13H,4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCZTBMOUJLXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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